The compound is cataloged under the CAS number 453590-24-4 and has a molecular formula of C₁₃H₁₁N₃O₂, with a molecular weight of 241.24 g/mol. It is primarily utilized for research purposes and is not intended for therapeutic applications in humans or animals.
The synthesis of 6-(4-Methoxyphenyl)furo[2,3-d]pyrimidin-4-amine can be approached through several methods, typically involving the construction of the furo[2,3-d]pyrimidine core followed by substitution with the para-methoxyphenyl group.
The molecular structure of 6-(4-Methoxyphenyl)furo[2,3-d]pyrimidin-4-amine features:
6-(4-Methoxyphenyl)furo[2,3-d]pyrimidin-4-amine can participate in various chemical reactions due to its functional groups:
Reactions involving this compound generally require careful selection of solvents (such as ethanol or dichloromethane) and conditions (temperature control) to ensure optimal yields and minimize by-products .
The physical and chemical properties of 6-(4-Methoxyphenyl)furo[2,3-d]pyrimidin-4-amine include:
6-(4-Methoxyphenyl)furo[2,3-d]pyrimidin-4-amine is primarily used in:
The structural design of 6-(4-Methoxyphenyl)furo[2,3-d]pyrimidin-4-amine (CAS 453590-24-4) focuses on optimizing affinity for VEGFR-2 while minimizing off-target effects. The compound's core consists of a furo[2,3-d]pyrimidine scaffold that occupies the ATP-binding pocket, with the 4-amine group forming a critical hydrogen bond with the hinge region residue Cys919 [8] [10]. The 4-methoxyphenyl moiety at position 6 extends into the hydrophobic back pocket formed by the DFG-out conformation (residues Phe1047, Leu1035, Val848), enhancing selectivity for inactive VEGFR-2 [9] [4].
Key structural optimizations include:
Table 1: Structural Features and Target Interactions
Structural Element | Binding Region | Key Interactions |
---|---|---|
Furo[2,3-d]pyrimidine core | ATP-binding pocket | H-bond with Cys919, π-stacking with Phe918 |
4-Amino group | Hinge region | H-bond donor/acceptor with Glu917/Cys919 |
4-Methoxyphenyl at C6 | Hydrophobic back pocket | Van der Waals with Val848, Leu1035, Phe1047 |
Comparative studies show this design achieves >50-fold selectivity over PDGFRβ and FGFR1 kinases due to steric exclusion from the smaller back pockets of non-VEGFR-2 kinases [8] [10].
Pharmacophore analysis reveals three essential features for VEGFR-2 inhibition:
Molecular dynamics simulations demonstrate that 6-(4-Methoxyphenyl)furo[2,3-d]pyrimidin-4-amine maintains stable binding (RMSD <1.5 Å over 100 ns) due to:
Table 2: Pharmacophore Features and Angiogenesis Modulation
Pharmacophore Feature | Role in VEGFR-2 Inhibition | Biological Outcome |
---|---|---|
Furopyrimidine N1 | H-bond with hinge region (Cys919) | Blocks ATP binding (IC₅₀ = 66–100 nM) |
4-Amino group | Dual H-bonding with Glu917/Cys919 | Suppresses autophosphorylation (Y1175 site) |
4-Methoxyphenyl | Hydrophobic occupancy in DFG-out pocket | Reduces HUVEC tube formation (IC₅₀ = 0.3 μM) |
Derivatives lacking the 4-methoxy group show 4-fold reduced potency, confirming its role in hydrophobic complementarity [9].
The compound exhibits classical Type II inhibitor binding, characterized by:
Table 3: Binding Mode Comparison with Kinase Inhibitor Types
Parameter | Type I | Type II (6-(4-Methoxyphenyl)-furo[2,3-d]pyrimidin-4-amine) | Type III |
---|---|---|---|
DFG conformation | DFG-in | DFG-out | Allosteric (non-ATP) |
Binding site | Front cleft | Front cleft + hydrophobic back pocket | Adjacent to ATP site |
H-bond with hinge | Yes (1–2 bonds) | Yes (2 bonds: Glu917/Cys919) | No |
Interaction with DFG | None | Asp1046 H-bonding | None |
Selectivity | Low | High | Moderate |
Gibbs free energy (ΔG) calculations confirm stronger binding of this compound (ΔG = –9.96 kcal/mol) compared to Type I inhibitors (ΔG ≈ –6 to –8 kcal/mol) due to additional hydrophobic contacts in the back pocket [4] [5]. The 3-chloromethylphenylurea motif in related compounds (e.g., VH02) mimics this binding but with lower potency (IC₅₀ = 0.56 μM vs. 0.066 μM for optimized furopyrimidines) [4] [8].
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